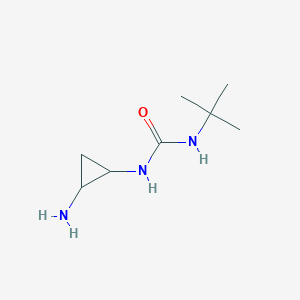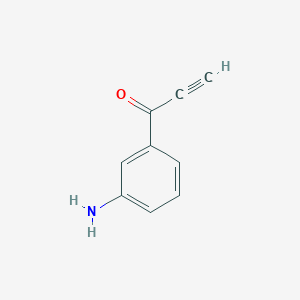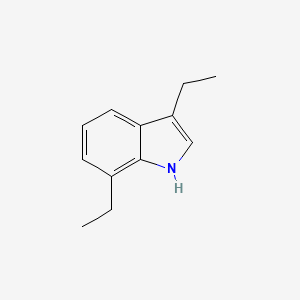
3,7-Diethyl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Diethyl-1H-indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole and its derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The structure of this compound includes an indole core with ethyl groups substituted at the 3rd and 7th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Diethyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and a ketone under acidic conditions. For this compound, the starting materials would be appropriately substituted phenylhydrazines and ketones .
Industrial Production Methods: Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include catalytic hydrogenation, alkylation, and cyclization reactions. The use of microwave irradiation and other advanced techniques can enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 3,7-Diethyl-1H-indole undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of oxindoles or other oxygenated derivatives.
Reduction: Reduction reactions can modify the indole ring or the ethyl substituents.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and acylating agents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindoles, while substitution reactions can introduce various functional groups onto the indole ring .
Wissenschaftliche Forschungsanwendungen
3,7-Diethyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3,7-Diethyl-1H-indole involves its interaction with various molecular targets. The indole ring can bind to multiple receptors and enzymes, influencing biological pathways. For instance, indole derivatives are known to interact with serotonin receptors, which can affect mood and behavior. The specific pathways and targets depend on the functional groups attached to the indole core .
Vergleich Mit ähnlichen Verbindungen
3-Methylindole: Another indole derivative with a methyl group at the 3rd position.
7-Ethylindole: An indole derivative with an ethyl group at the 7th position.
3,7-Dimethylindole: Similar to 3,7-Diethyl-1H-indole but with methyl groups instead of ethyl groups.
Uniqueness: this compound is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and biological activity. The presence of ethyl groups can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound in drug design .
Eigenschaften
Molekularformel |
C12H15N |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3,7-diethyl-1H-indole |
InChI |
InChI=1S/C12H15N/c1-3-9-6-5-7-11-10(4-2)8-13-12(9)11/h5-8,13H,3-4H2,1-2H3 |
InChI-Schlüssel |
NZZJIOQQUBCWLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=CN2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


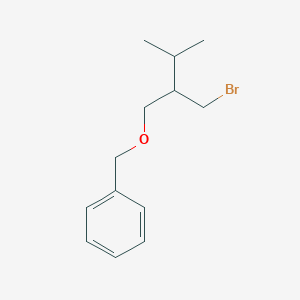


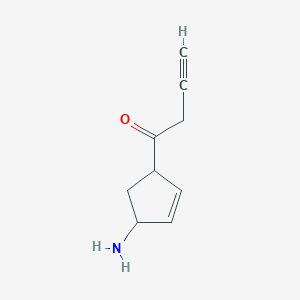
![5-[Cyclobutyl(methyl)amino]-1,3-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B13160923.png)
![5-Formyl-2-[methyl(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B13160931.png)
![(2S)-2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B13160936.png)
![(5R)-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13160939.png)
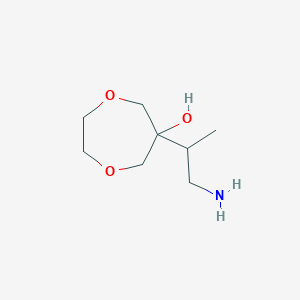
![1-[2-Amino-1-(4-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13160952.png)
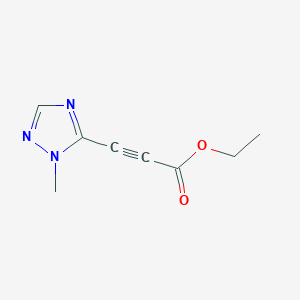
![Methyl 1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160959.png)
